11-(Pyridin-3-Ylmethyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane
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Overview
Description
11-(Pyridin-3-Ylmethyl)-1,8-Dioxa-4,11-Diazaspiro[56]Dodecane is a spirocyclic compound that features a unique structure combining pyridine and spirocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Pyridin-3-Ylmethyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane typically involves the reaction of pyridine derivatives with spirocyclic intermediates. One common method includes the coupling of a pyridine derivative with a spirocyclic 1,2,3-triazole using a coupling reaction . The reaction conditions often involve the use of catalysts such as copper(I) salts and secondary ammonium salts under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
11-(Pyridin-3-Ylmethyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various reduced forms of the spirocyclic structure.
Scientific Research Applications
11-(Pyridin-3-Ylmethyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 11-(Pyridin-3-Ylmethyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane.
Spirocyclic Compounds: Other spirocyclic compounds with similar structural motifs.
Uniqueness
11-(Pyridin-3-Ylmethyl)-1,8-Dioxa-4,11-Diazaspiro[56]Dodecane is unique due to its combination of pyridine and spirocyclic structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
8-(pyridin-3-ylmethyl)-1,11-dioxa-4,8-diazaspiro[5.6]dodecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-13(8-15-3-1)9-17-5-7-18-12-14(11-17)10-16-4-6-19-14/h1-3,8,16H,4-7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHMCPWLCWZRBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CN1)CN(CCOC2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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